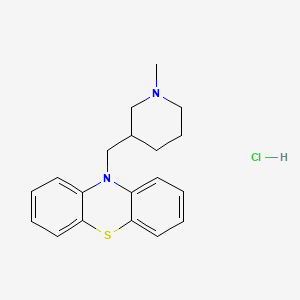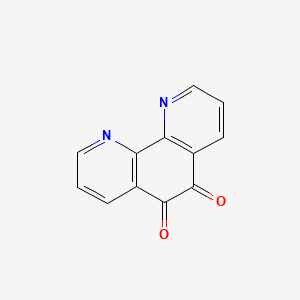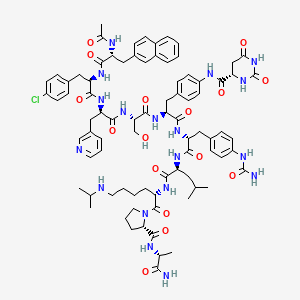
Degarelix
Overview
Description
Degarelix is a synthetic peptide derivative used primarily in the treatment of advanced prostate cancer. It functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist, which helps in reducing the levels of testosterone, a hormone that promotes the growth of prostate tumors .
Scientific Research Applications
Degarelix has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis and GnRH receptor antagonist studies.
Biology: Studied for its effects on hormone regulation and receptor binding.
Medicine: Primarily used in the treatment of advanced prostate cancer by reducing testosterone levels
Industry: Used in the development of new therapeutic agents and in the study of peptide-based drug delivery systems
Mechanism of Action
Degarelix works by competitively inhibiting GnRH receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production. The reduction in testosterone levels helps slow the growth and reduce the size of prostate tumors .
Safety and Hazards
Future Directions
Degarelix is a useful option for the treatment of prostate cancer in patients for whom endocrine treatment is indicated . It has a faster onset of action than the GnRH receptor agonist leuprolide and is not associated with testosterone surges or microsurges . It may reduce acute urinary tract toxicity during prostate cancer external beam radiotherapy compared with luteinizing hormone-releasing hormone agonists, in particular in patients with moderate to severe symptoms at the start of treatment .
Biochemical Analysis
Biochemical Properties
Degarelix interacts with GnRH receptors in the pituitary gland . By binding to these receptors, it blocks the interaction with GnRH . This antagonism leads to a reduction in the release of LH and FSH . The reduction in these hormones ultimately leads to testosterone suppression , which is crucial in treating men with advanced prostate cancer .
Cellular Effects
This compound has a profound effect on various types of cells, particularly those involved in the progression of prostate cancer . By suppressing testosterone levels, it may shrink the prostate cancer or stop it from growing . It influences cell function by impacting cell signaling pathways related to the production of testosterone .
Molecular Mechanism
The mechanism of action of this compound involves its binding to GnRH receptors in the pituitary gland . This binding blocks the interaction with GnRH, leading to a reduction in the release of LH and FSH . The decrease in these hormones results in testosterone suppression .
Temporal Effects in Laboratory Settings
This compound is subject to common peptidic degradation during its passage through the hepatobiliary system and then fecally eliminated . No active or inactive metabolites or involvement of CYP450 isozymes have been observed .
Dosage Effects in Animal Models
In animal studies, this compound produced a dose-dependent suppression of the pituitary-gonadal axis as revealed by the decrease in plasma LH and testosterone levels . Duration of LH suppression increased with the dose .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates the production of testosterone . It interacts with GnRH receptors in the pituitary gland, leading to a reduction in the release of LH and FSH . These hormones are crucial for the production of testosterone .
Transport and Distribution
This compound is administered as a subcutaneous injection, usually given in the tummy . After administration, it binds to GnRH receptors in the pituitary gland . It is then subject to peptide hydrolysis during its passage through the hepatobiliary system and then fecally eliminated .
Subcellular Localization
This compound targets the GnRH receptors located in the pituitary gland . By binding to these receptors, it blocks the interaction with GnRH, leading to a reduction in the release of LH and FSH . This ultimately results in testosterone suppression , which is crucial in the treatment of advanced prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Degarelix is synthesized using a fragment-based approach, typically involving the 3+6+1 fragment protocol. This method includes the protection of serine by trityl (Trt) and sequential coupling of protected amino acids . The synthesis involves multiple steps of deprotection and coupling reactions to form the linear decapeptide amide structure .
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS) techniques. The process includes the use of a suitable resin, deprotection with diethylenetriamine solution, and sequential reaction with different Fmoc-protected amino acids. The crude compound is then purified to yield pharmaceutically acceptable this compound acetate .
Chemical Reactions Analysis
Types of Reactions
Degarelix undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Fmoc-protected amino acids: Used in the synthesis of the peptide chain.
Diethylenetriamine: Used for deprotection of the resin.
Trityl (Trt): Used for the protection of serine
Major Products Formed
The major product formed from these reactions is this compound acetate, which is used in pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: A GnRH agonist used in the treatment of prostate cancer.
Bicalutamide: An androgen receptor inhibitor used in combination with GnRH agonists
Uniqueness of Degarelix
This compound is unique in its ability to rapidly reduce testosterone levels without causing an initial surge, which is a common side effect of GnRH agonists like leuprolide. This makes this compound a preferred option for patients with advanced prostate cancer, as it reduces the risk of symptom flare associated with testosterone surges .
properties
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCPCLKGZSHTA-XYAYPHGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H103ClN18O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026401 | |
| Record name | Degarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1632.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Degarelix competitively inhibits GnRH receptors in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle stimulating hormone. Reduced LH suppresses testosterone release, which slows the growth and reduces the size of prostate cancers., Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment., Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix. | |
| Record name | Degarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Degarelix | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
214766-78-6 | |
| Record name | Degarelix [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Degarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Degarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214766-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEGARELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Degarelix | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Degarelix (Ac-d-2Nal(1)-d-4Cpa(2)-d-3Pal(3)-Ser(4)-4Aph(l-Hor)(5)-d-4Aph(Cbm)(6)-Leu(7)-ILys(8)-Pro(9)-d-Ala(10)-NH(2)) is a gonadotropin-releasing hormone (GnRH) receptor antagonist. [] It acts by competitively binding to GnRH receptors in the pituitary gland. [, , ] This binding blocks the action of endogenous GnRH, a hormone naturally released from the hypothalamus. [, , ] By inhibiting GnRH receptor activation, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. [, , , , ] This suppression leads to a rapid decline in testosterone production in men, a state known as medical castration. [, , , , , ]
ANone: The molecular formula of this compound is C64H80N18O13. Its molecular weight is 1309.4 g/mol.
A: this compound, upon subcutaneous injection, forms a gel depot at the injection site, enabling sustained release. [, ] This gelation process is a critical quality attribute that impacts drug delivery. Factors such as this compound concentration, pH, salt concentration, and temperature influence the gelation kinetics. []
A: this compound is a GnRH receptor antagonist and does not possess catalytic properties. Its primary mechanism involves competitive binding to the GnRH receptor. [, , ]
ANone: While the provided research articles primarily focus on pharmacological and clinical aspects, computational studies on this compound and its analogues are limited in the provided dataset.
A: this compound is formulated as a subcutaneous depot to provide sustained release. [, ] The formulation leverages its ability to form a gel upon injection, which controls the release rate and extends its duration of action. [, ] Further research explored conjugating this compound with paclitaxel to enhance targeted delivery to tumor cells. []
ANone: The provided articles primarily focus on the scientific and clinical aspects of this compound. Detailed information regarding specific SHE regulations is not extensively discussed in these research papers.
A: this compound effectively suppresses LH and testosterone levels in animal models and humans. [, , ] Animal studies demonstrate its efficacy in inhibiting tumor growth in prostate cancer models. [, ] In humans, this compound treatment resulted in rapid testosterone suppression, achieving castrate levels (≤0.5 ng/mL) within 3 days in 93.5% of patients. [] It also effectively reduced prostate-specific antigen (PSA) levels, with a median reduction of 92.4% by Day 28. []
A: this compound showed a direct inhibitory effect on the growth of various prostate cell lines, including benign prostatic hyperplasia (BPH) and prostate cancer cells. [, ] This growth inhibition is attributed to increased apoptosis, evidenced by increased caspase activity. [, ] Interestingly, this compound's effect on cell viability differs from GnRH agonists like leuprolide and goserelin, which did not significantly impact the viability of certain prostate cell lines. []
A: Researchers have employed the Dunning R-3327H rat model to investigate the impact of this compound on prostate cancer. [] This model, when implanted in Copenhagen rats, allows for the evaluation of various treatment modalities for prostate adenocarcinoma. [] Results showed this compound effectively inhibited tumor growth, demonstrating comparable or even superior efficacy to surgical castration in suppressing tumor progression. [, ]
A: Numerous clinical trials have investigated the efficacy and safety of this compound. Phase II trials established effective dose regimens for testosterone suppression. [] A pivotal phase III trial demonstrated the non-inferiority of this compound to the GnRH agonist leuprolide in achieving testosterone suppression in patients with prostate cancer. [, ] Notably, this compound demonstrated a faster testosterone and PSA decline compared to leuprolide. [, , , , ] Several trials also explored the impact of this compound on quality of life, injection site reactions, and other clinical outcomes. [, , ]
A: While this compound offers an alternative mechanism to GnRH agonists, the development of resistance remains a concern. Although this compound effectively reduces testosterone levels, tumor cells can eventually escape hormonal control. []
A: Research using a prostate cancer xenograft model (PAC120) suggests that the combination of this compound with trastuzumab, a HER2/ERBB2 inhibitor, could potentially prevent hormonal escape. [] This finding indicates a possible role of the HER2/ERBB2 pathway in resistance mechanisms and suggests that targeting multiple pathways might be beneficial in overcoming resistance. []
A: Research explored conjugating this compound with paclitaxel, a chemotherapeutic agent, using a disulfide bond linker. [] This approach aimed to utilize this compound's binding affinity for GnRH receptors to deliver paclitaxel specifically to tumor cells expressing these receptors. [] The conjugates demonstrated promising in vitro cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of this compound as a targeting moiety for enhancing drug delivery. []
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Information regarding specific biomarkers and their use in diagnostics for this compound therapy is limited.
A: Several analytical techniques have been used in the development and characterization of this compound. Real-time NMR has emerged as a valuable tool to investigate the in vitro aggregation kinetics of this compound drug products, offering insights into the gelation process. [] Additionally, high-performance liquid chromatography (HPLC) has been employed to assess the hydrophilicity of this compound analogues. []
ANone: The provided articles primarily focus on the pharmacological and clinical aspects of this compound. Specific information regarding its environmental impact and degradation pathways is not extensively discussed.
A: this compound exhibits high water solubility, exceeding 50 mg/ml. [] This property is critical for its formulation as a subcutaneous injection and its ability to form a depot for sustained release. [, ]
ANone: While the provided research articles utilize various analytical techniques, detailed information regarding the specific validation parameters of these methods is not extensively discussed.
A: The development and manufacturing of this compound drug products adhere to strict quality control and assurance standards. While detailed protocols are not explicitly provided, the research highlights the importance of monitoring critical quality attributes like aggregation kinetics using real-time NMR. []
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Specific information regarding its potential to induce an immune response is not extensively discussed.
A: In vitro studies using membrane vesicle-based and whole-cell assays investigated potential interactions between this compound and selected efflux and uptake transporters. [] Results indicated that this compound did not show significant interactions with the tested transporters at concentrations up to 200 times the clinical concentration. [] This suggests a low risk of clinically relevant drug-drug interactions mediated by these transporters.
A: In vitro studies using human liver microsomes and primary human hepatocytes investigated the potential of this compound to inhibit or induce cytochrome P450 (CYP450) enzymes. [, ] Results showed no significant inhibition of CYP450 isozymes at clinically relevant concentrations. [, ] Additionally, this compound did not induce CYP450 activity in human hepatocytes. [] These findings suggest a low likelihood of this compound causing clinically significant drug-drug interactions through CYP450 modulation. [, ]
A: this compound is designed for subcutaneous administration and exhibits good biocompatibility. [, ] Its peptidic nature allows for biodegradation, primarily through enzymatic breakdown in the liver and bile. [, ]
A: GnRH agonists, such as leuprolide and goserelin, are established alternatives to this compound. [, , , , ] While both classes effectively suppress testosterone, they differ in their mechanism of action and clinical considerations. [, , , , ] GnRH agonists initially cause a testosterone surge before achieving suppression, whereas this compound avoids this surge. [, , , , ] This distinction makes this compound a preferred choice for patients at risk of complications from a testosterone surge.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Information regarding its recycling and waste management is not extensively discussed.
A: The research on this compound leverages a wide range of research infrastructure and resources. These include in vitro cell-based assays, animal models like the Dunning rat model, and sophisticated analytical techniques like real-time NMR and HPLC. [, , , ]
A: this compound represents a significant milestone in the development of GnRH antagonists. [] It was the first GnRH antagonist to receive FDA approval for the treatment of advanced prostate cancer, offering a valuable alternative to GnRH agonists. [] Its introduction marked a shift towards utilizing medications that avoid the initial testosterone surge, improving the management of prostate cancer patients. [, , , , ]
A: Research on this compound exemplifies cross-disciplinary collaborations encompassing medicinal chemistry, pharmacology, oncology, and pharmaceutical sciences. [, ] The development of this compound-paclitaxel conjugates highlights the synergy between drug discovery and delivery, aiming to improve targeted therapy. [] Additionally, ongoing research exploring the combination of this compound with other agents like trastuzumab underscores the importance of interdisciplinary approaches in optimizing treatment strategies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



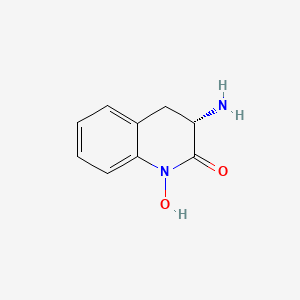
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
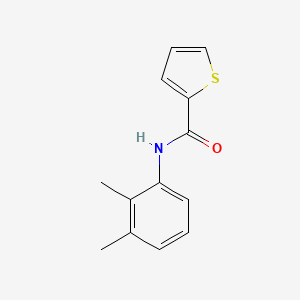
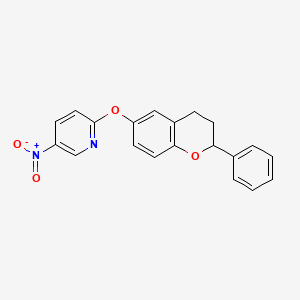

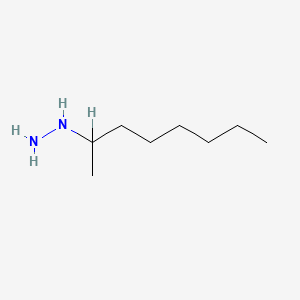

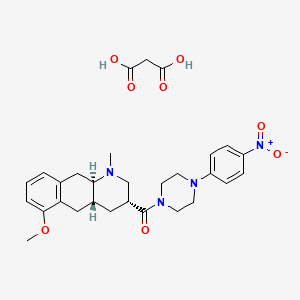

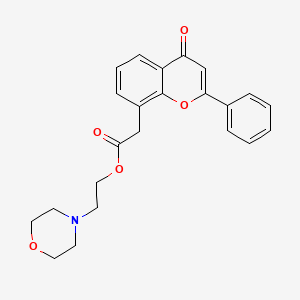

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)
